molecular formula C11H10N2O B13621990 2-(1-Phenyl-1h-pyrazol-4-yl)acetaldehyde

2-(1-Phenyl-1h-pyrazol-4-yl)acetaldehyde

Cat. No.: B13621990
M. Wt: 186.21 g/mol
InChI Key: GRJNYRULKAOGHE-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde is a pyrazole-derived compound featuring a phenyl group at the 1-position and an acetaldehyde substituent at the 4-position of the pyrazole ring. The aldehyde functional group confers reactivity toward nucleophilic additions and condensations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(1-phenylpyrazol-4-yl)acetaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,7-9H,6H2

InChI Key

GRJNYRULKAOGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-phenyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the condensation reaction between 1-phenylhydrazine and an aldehyde, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives are heavily influenced by their substituents. Below is a comparative analysis of 2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde and structurally related compounds:

Table 1: Structural Comparison of Pyrazole-Based Compounds
Compound Name / ID Functional Group(s) Molecular Weight (g/mol) Key Reactivity/Applications Reference
2-(1-Phenyl-1H-pyrazol-4-yl)acetaldehyde Aldehyde (-CHO) ~215.23* Nucleophilic additions, Schiff base formation N/A
Compound 1f () Acrylonitrile (-CH₂CN), Benzimidazole Not reported DFT-studied electronic properties
2-Chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide () Chloroacetamide (-Cl, -CONH-) 263.72 Versatile scaffold for lab synthesis
Naphtho[2,1-b]furan derivatives () Naphthofuran, enone, pyrazoline Varies (e.g., 12: ~508.6) Fluorescent materials, medicinal chemistry

*Calculated based on formula C₁₁H₁₀N₂O.

Key Observations:

Aldehyde vs. Acetamide ():

  • The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to the acetamide group in 2-Chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide, which is stabilized by resonance. The chloro substituent in the latter enhances its electrophilicity but limits direct condensation reactions .
  • Applications: The acetaldehyde derivative is likely suited for synthesizing imines or heterocycles, while the acetamide analog serves as a stable intermediate for peptide-like couplings.

Comparison with Naphthofuran Derivatives (): Compounds such as 12 (ethyl 6-amino-5-cyano-2-methyl-4-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate) incorporate bulky aromatic systems, which may enhance photophysical properties but reduce solubility. In contrast, the acetaldehyde's smaller aldehyde group offers better solubility and flexibility for further functionalization .

Electronic Properties (): Compound 1f (with a nitro group and acrylonitrile) exhibits strong electron-withdrawing effects, as studied via DFT.

Computational and Analytical Insights

  • DFT Studies (): Used to analyze electron density distribution and noncovalent interactions in pyrazole-benzimidazole hybrids. Similar methods (e.g., Multiwfn ) could predict the acetaldehyde derivative’s reactivity hotspots.

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